molecular formula C12H20O4 B1581792 2-Ethylhexyl hydrogen maleate CAS No. 7423-42-9

2-Ethylhexyl hydrogen maleate

Cat. No.: B1581792
CAS No.: 7423-42-9
M. Wt: 228.28 g/mol
InChI Key: IQBLWPLYPNOTJC-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen maleate: is an organic compound with the molecular formula C12H20O4 . It is an ester derivative of maleic acid, characterized by the presence of a carboxylic acid group and an ester group. The compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is classified as a surfactant , which means it primarily interacts with cell membranes and proteins, altering their properties and functions.

Mode of Action

As a surfactant, 2-Ethylhexyl Hydrogen Maleate can reduce surface tension, allowing it to interact with various biological structures, such as cell membranes and proteins . This interaction can lead to changes in the structure and function of these targets, potentially affecting cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light, heat, and oxygen . Its action and efficacy could also be influenced by the pH and temperature of its environment, as well as the presence of other substances.

Biochemical Analysis

Cellular Effects

It is known that this compound can cause irritation to the skin, eyes, and respiratory system This suggests that it may have some effects on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

It is known that this compound can oxidize , which may have implications for its interactions with biomolecules and its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that this compound is stable , suggesting that its effects may be consistent over time

Dosage Effects in Animal Models

It is known that this compound can cause irritation , suggesting that higher doses may lead to increased irritation or other adverse effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor, where maleic anhydride and 2-ethylhexanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:

    Esterification: The compound can be further esterified to form diesters.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield maleic acid and 2-ethylhexanol.

    Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl hydrogen maleate has found applications in various fields of research, including:

Comparison with Similar Compounds

    2-Ethylhexyl acrylate: Similar in structure but contains an acrylate group instead of a maleate group.

    Di-2-ethylhexyl maleate: A diester derivative of maleic acid with two 2-ethylhexyl groups.

    2-Ethylhexyl acetate: Contains an acetate group instead of a maleate group.

Uniqueness: 2-Ethylhexyl hydrogen maleate is unique due to its combination of a carboxylic acid group and an ester group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both esterification and hydrolysis makes it a versatile compound in various industrial and research applications .

Properties

IUPAC Name

(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLWPLYPNOTJC-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897446
Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-42-9, 2370-71-0
Record name 2-Ethylhexyl maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono(2-ethylhexyl) maleate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-​Butenedioic acid (2Z)​-​, 1-​(2-​ethylhexyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226
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Record name Maleic Acid Monooctyl Ester
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Record name MONO(2-ETHYLHEXYL) MALEATE
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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